molecular formula C19H17ClN2O5 B2455711 N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide CAS No. 2309796-82-3

N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide

Cat. No. B2455711
CAS RN: 2309796-82-3
M. Wt: 388.8
InChI Key: VQXLMGWBTRJTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, also known as C21H19ClN2O4, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have biochemical and physiological effects that make it useful for laboratory experiments.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the processes of inflammation and microbial growth.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models. Additionally, it has been shown to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide in laboratory experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, making it useful for studying specific pathways and processes. However, one limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have an effect.

Future Directions

There are several potential future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide. One direction is to investigate its potential as a treatment for bacterial and fungal infections, as well as for inflammatory conditions. Another direction is to study its potential as a cancer treatment, either alone or in combination with other drugs. Finally, further research could be done to elucidate its mechanism of action and to optimize its synthesis and formulation for use in scientific research.

Synthesis Methods

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 2,2-di(furan-2-yl)acetic acid to form an intermediate. This intermediate is then reacted with oxalyl chloride to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and anti-inflammatory properties, making it useful for studying the mechanisms of these processes. Additionally, it has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-17-7-6-12(20)10-14(17)22-19(24)18(23)21-11-13(15-4-2-8-26-15)16-5-3-9-27-16/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXLMGWBTRJTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.